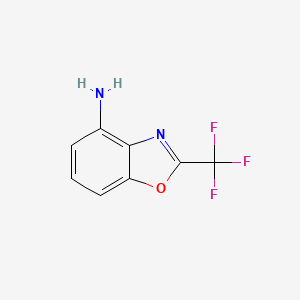

2-(トリフルオロメチル)-1,3-ベンゾオキサゾール-4-アミン

概要

説明

Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group is highly electron-withdrawing, which can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically similar to a hydrogen atom but has the largest electronegativity .Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For example, regioselective trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group. This group is highly electron-withdrawing, which can affect the compound’s reactivity, stability, and other properties .科学的研究の応用

分子トポロジー構築

トリフルオロメチル基は、複雑な分子トポロジーの構築に不可欠な、ホモ金属およびヘテロ金属分子スクエアの形成に関与することが知られています。 これは、「2-(トリフルオロメチル)-1,3-ベンゾオキサゾール-4-アミン」が、そのトリフルオロメチル成分により複雑な分子構造の構築に潜在的に使用できることを示唆しています .

医薬品研究

トリフルオロメチル基を含む化合物は、特に髄膜血管と硬膜の痛覚過敏に関与するカルシトニン遺伝子関連ペプチド(CGRP)などの神経伝達物質の受容体拮抗薬として、医薬品研究で利用されてきました . これは、「2-(トリフルオロメチル)-1,3-ベンゾオキサゾール-4-アミン」が、新しい疼痛管理薬の開発に役立つ可能性があることを意味します。

分子インプリント

トリフルオロメチル基を含む化合物の酸性性質は、ニコチンなどの分子インプリントのための官能性モノマーとして適しています . したがって、「2-(トリフルオロメチル)-1,3-ベンゾオキサゾール-4-アミン」は、特定の分子に対して高度に選択的な結合部位を作成するために、分子インプリントプロセスで使用できます。

先端研究アプリケーション

科学雑誌の特集論文は、トリフルオロメチル基含有化合物が、さまざまな分野で大きな影響力を持つ可能性があるため、最先端の研究の最前線にあることを示しています . これは、「2-(トリフルオロメチル)-1,3-ベンゾオキサゾール-4-アミン」が最先端の研究アプリケーションの候補であることを示しています。

作用機序

Target of Action

Compounds with similar structures have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in maintaining genomic stability and DNA repair, making it a potential target for anticancer agents .

Mode of Action

It’s worth noting that the trifluoromethyl group in similar compounds has been found to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that fluorinated compounds significantly affect pharmaceutical growth and are involved in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with enhanced metabolic stability .

Result of Action

N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structurally similar, have shown excellent inhibitory activity against different cancer cell lines .

Action Environment

It’s known that the stability of fluorinated drugs is influenced by the strength of the carbon-fluorine bond, making them likely to be recalcitrant in the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXORYKCMDPURQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287731 | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573759-05-4 | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573759-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

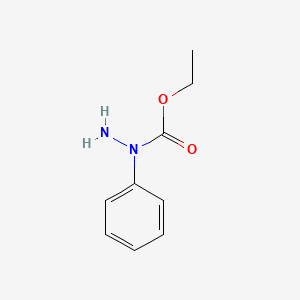

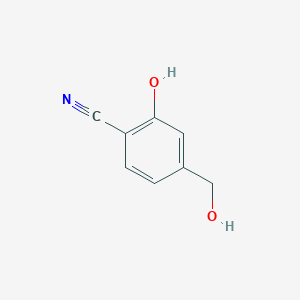

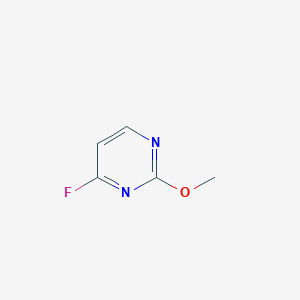

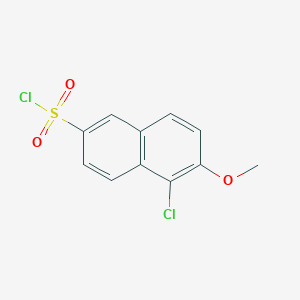

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

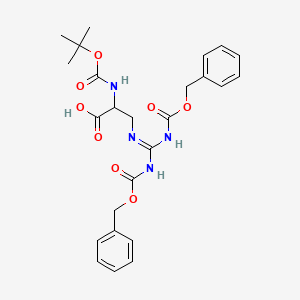

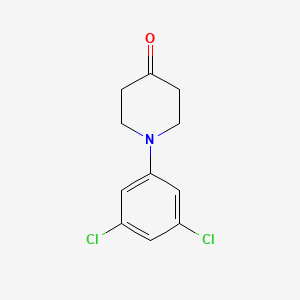

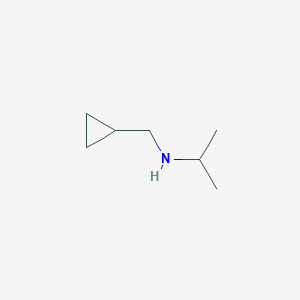

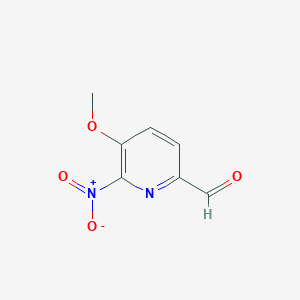

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Dimethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B1647251.png)